molecular formula C22H24N4O2 B2871115 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034247-46-4

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2871115
CAS RN: 2034247-46-4
M. Wt: 376.46
InChI Key: SQFLIHHMIHQORN-UHFFFAOYSA-N
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Description

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a chemical compound that has been widely studied due to its potential for use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The azetidine and triazole moieties present in the compound are known for their antimicrobial properties . Research has shown that modifications to the azetidine ring can lead to compounds with significant antibacterial and antifungal activities. This compound could be synthesized and evaluated for its potential as a new class of antimicrobial agent, possibly offering a novel mechanism of action against resistant strains of bacteria and fungi.

Pharmacology: Anticancer Research

Azetidin-2-ones, a core structure related to this compound, have been studied for their antimitotic properties . They target tubulin and disrupt cell division, which is a promising approach for cancer therapy. This compound could be investigated for its ability to act as an antimitotic agent, potentially leading to the development of new anticancer drugs.

Biochemistry: Enzyme Inhibition

The triazole ring is often used in the design of enzyme inhibitors due to its mimicry of the transition state in enzymatic reactions . This compound could be explored for its ability to inhibit key enzymes in metabolic pathways, providing insights into the regulation of biochemical processes and the development of therapeutic agents.

Organic Chemistry: Synthesis of Heterocyclic Compounds

The compound contains both azetidine and triazole rings, which are valuable in the synthesis of heterocyclic compounds . It could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in organic electronics, dyes, and pharmaceuticals.

Chemical Biology: Probing Cellular Mechanisms

Due to the presence of reactive functional groups, this compound could be used as a chemical probe to study cellular mechanisms . It could be tagged with fluorescent markers or other reporter groups to track its distribution and interaction within biological systems, aiding in the understanding of cellular processes.

Material Science: Organic Semiconductors

Heterocyclic compounds like this one have properties that make them suitable for use in organic semiconductors . The compound’s structure could be optimized to enhance its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic cells.

properties

IUPAC Name

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLIHHMIHQORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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